molecular formula C18H24N2 B14433011 (R,R)-N,N'-bis-(1-phenylethyl)ethane-1,2-diamine CAS No. 76740-22-2

(R,R)-N,N'-bis-(1-phenylethyl)ethane-1,2-diamine

Cat. No.: B14433011
CAS No.: 76740-22-2
M. Wt: 268.4 g/mol
InChI Key: LVJYSFUNASCGCN-HZPDHXFCSA-N
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Description

(R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine is a chiral diamine compound known for its applications in asymmetric synthesis and catalysis. It is characterized by the presence of two phenylethyl groups attached to an ethane-1,2-diamine backbone, with both chiral centers in the R configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine typically involves the reaction of ®-1-phenylethylamine with ethylene diamine under controlled conditions. The reaction is often catalyzed by a suitable base and conducted in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert imines back to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenylethyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can regenerate the original amine.

Scientific Research Applications

Chemistry

In chemistry, (R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine is widely used as a chiral ligand in asymmetric catalysis. It forms complexes with transition metals, which are employed in enantioselective hydrogenation and other asymmetric transformations.

Biology

The compound’s chiral nature makes it valuable in the synthesis of biologically active molecules. It is used in the preparation of enantiomerically pure pharmaceuticals and agrochemicals.

Medicine

In medicine, (R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine derivatives are explored for their potential therapeutic properties, including as enzyme inhibitors and receptor modulators.

Industry

Industrially, the compound is used in the production of fine chemicals and specialty materials. Its role in asymmetric synthesis is crucial for the manufacture of high-value products.

Mechanism of Action

The mechanism by which (R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine exerts its effects involves the formation of chiral complexes with metal ions. These complexes facilitate enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug action.

Comparison with Similar Compounds

Similar Compounds

  • (R,R)-1,2-Diphenylethylenediamine
  • (R,R)-1,2-Diaminocyclohexane
  • (R,R)-N,N’-Dimethyl-1,2-diphenylethane-1,2-diamine

Uniqueness

(R,R)-N,N’-bis-(1-phenylethyl)ethane-1,2-diamine is unique due to its specific chiral centers and phenylethyl groups, which provide distinct steric and electronic properties. These features make it particularly effective in certain asymmetric catalytic processes compared to other similar compounds.

Properties

76740-22-2

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine

InChI

InChI=1S/C18H24N2/c1-15(17-9-5-3-6-10-17)19-13-14-20-16(2)18-11-7-4-8-12-18/h3-12,15-16,19-20H,13-14H2,1-2H3/t15-,16-/m1/s1

InChI Key

LVJYSFUNASCGCN-HZPDHXFCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCCN[C@H](C)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NCCNC(C)C2=CC=CC=C2

Origin of Product

United States

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